"5-Fluoro PB-22 N-(2-Fluoropentyl) Isomer" chemical structure and properties
"5-Fluoro PB-22 N-(2-Fluoropentyl) Isomer" chemical structure and properties
An In-Depth Technical Guide to 5-Fluoro PB-22 N-(2-Fluoropentyl) Isomer
Abstract
This technical guide provides a comprehensive analysis of 5-Fluoro PB-22 N-(2-fluoropentyl) isomer, a positional isomer of the potent synthetic cannabinoid 5F-PB-22. Synthetic cannabinoids represent a continuously evolving class of new psychoactive substances, with minor structural modifications designed to circumvent legal controls and alter pharmacological effects. This document delves into the specific chemical structure, physicochemical properties, and critical analytical methods required to differentiate the N-(2-fluoropentyl) isomer from its parent compound and other related structures. While direct pharmacological data on this specific isomer is scarce, this guide synthesizes information from its closely related parent compound to infer its expected mechanism of action, metabolic fate, and toxicological profile. The legal implications, grounded in the controlled status of 5F-PB-22, are also discussed. This paper is intended for forensic chemists, toxicologists, pharmacologists, and drug development professionals who require a detailed understanding of this specific designer drug.
Introduction: The Challenge of Isomerism in Synthetic Cannabinoids
The landscape of new psychoactive substances is dominated by the rapid emergence of synthetic cannabinoids (SCs). These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by acting as agonists at the cannabinoid receptors, primarily CB1 and CB2.[1][2] The introduction of 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) marked a structural evolution in the SC market, incorporating a quinoline ester moiety.[2][3]
Clandestine laboratories frequently produce positional isomers of controlled substances to create novel products with potentially distinct pharmacological profiles that may not be explicitly listed in legislative documents.[1] The 5-Fluoro PB-22 N-(2-fluoropentyl) isomer is one such compound. It shares the same molecular formula and mass as the more widely known 5F-PB-22 but differs in the position of the fluorine atom on the N-pentyl chain.[4] This subtle difference is inconsequential for low-resolution mass spectrometers but is critical for definitive legal identification and for understanding structure-activity relationships. This guide underscores the necessity of employing sophisticated analytical techniques to unambiguously identify such isomers in forensic casework.[5]
Chemical Identity and Physicochemical Properties
The fundamental distinction of the N-(2-fluoropentyl) isomer lies in the placement of the fluorine atom, which can influence receptor binding, metabolism, and potency.
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IUPAC Name: Quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate[4]
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Alternate Names: 5-Fluoro PB-22 N-(2-fluoropentyl) isomer[6]
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Parent Compound: 5-Fluoro PB-22 (5F-PB-22); Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate[7]
Caption: Chemical structures of 5F-PB-22 and its N-(2-fluoropentyl) isomer.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₁FN₂O₂ | [4][6] |
| Molar Mass | 376.43 g/mol | [7][8] |
| Appearance | Typically a solid or neat oil | [9] |
| CAS Number | 2365471-10-7 | [4] |
Synthesis and Analytical Characterization
Conceptual Synthesis Pathway
While detailed synthesis procedures for this specific isomer are not published in peer-reviewed literature, its production can be logically inferred from standard organic chemistry principles used for analogous synthetic cannabinoids.[10] The process is likely a two-step reaction.
Caption: Conceptual workflow for the synthesis of the target isomer.
Analytical Differentiation from Isomers
The definitive identification of the N-(2-fluoropentyl) isomer and its distinction from the parent 5F-PB-22 and other positional isomers (e.g., N-(3-fluoropentyl), N-(4-fluoropentyl)) is a critical forensic task.[5] Because these compounds have identical molecular weights, chromatographic separation is essential.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying isomers in seized drug samples. The different positions of the fluorine atom alter the molecule's polarity and boiling point, resulting in distinct retention times on a gas chromatograph. A validation study successfully separated 5F-PB-22 from its N-(2-fluoropentyl), N-(3-fluoropentyl), and N-(4-fluoropentyl) isomers, demonstrating the reliability of this method.[11]
Table 2: GC-MS Retention Times for 5F-PB-22 and N-(fluoropentyl) Isomers Data from a specific validation study; retention times may vary based on column and method parameters.
| Compound | Retention Time (minutes) | Source |
| 5F-PB-22 N-(2-fluoropentyl) isomer | 20.853 | [11] |
| 5F-PB-22 N-(3-fluoropentyl) isomer | 21.338 | [11] |
| 5F-PB-22 N-(4-fluoropentyl) isomer | 21.568 | [11] |
| 5F-PB-22 (Parent Compound) | 22.642 | [11] |
Protocol 1: General GC-MS Analysis Workflow
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Sample Preparation: A small, accurately weighed portion of the seized material is dissolved in a suitable organic solvent, such as methanol or acetonitrile. The sample is vortexed and then filtered or centrifuged to remove insoluble matter.
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Injection: 1 µL of the prepared sample is injected into the GC-MS system, typically using a split or splitless inlet.
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Chromatographic Separation: The sample is separated on a capillary column (e.g., a 30m column with a 5% phenyl methylpolysiloxane stationary phase). The oven temperature is programmed to ramp from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 300°C) to elute the compounds.
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Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, are ionized (typically by electron ionization), and fragmented. The mass-to-charge ratios of the resulting ions are detected.
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Data Analysis: The resulting total ion chromatogram (TIC) is analyzed. The retention time of any significant peak is compared against a certified reference standard of 5-Fluoro PB-22 N-(2-fluoropentyl) isomer. The mass spectrum of the peak is compared to a library spectrum or the spectrum from the reference standard for confirmation. The presence of the correct molecular ion and characteristic fragment ions validates the identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For an unequivocal structural confirmation, ¹H and ¹³C NMR are the gold standard.[5] Each isomer will produce a unique NMR spectrum. The chemical shifts and, most importantly, the spin-spin coupling patterns of the protons and carbons on the fluoropentyl chain will be distinct for the N-(2-fluoropentyl) isomer compared to its counterparts, allowing for unambiguous identification.[12]
Pharmacology and Mechanism of Action
Cannabinoid Receptor Interaction
The physiological and toxicological properties of the N-(2-fluoropentyl) isomer have not been specifically evaluated in published literature.[4] However, its structural similarity to 5F-PB-22 strongly suggests that it functions as an agonist at cannabinoid receptors. The parent compound, 5F-PB-22, is a potent full agonist at both the CB1 and CB2 receptors.[8] Agonism at the CB1 receptor, located primarily in the central nervous system, is responsible for the psychoactive effects sought by users.[2]
Table 3: Pharmacological Data for the Parent Compound 5F-PB-22
| Parameter | Receptor | Value (nM) | Efficacy | Source(s) |
| Binding Affinity (Kᵢ) | CB1 | 0.468 | N/A | [8][13] |
| CB2 | 0.633 | N/A | [8][13] | |
| Functional Potency (EC₅₀) | CB1 | ~1.8 | Full Agonist | [13][14] |
*Note: EC₅₀ values can vary between assay systems. Data for structurally similar compounds like AB-FUBINACA are often used for comparison.
Caption: Simplified signaling pathway of a CB1 receptor agonist.
Potential for Off-Target Effects
A significant concern with many synthetic cannabinoids is their potential to interact with other receptor systems, which may contribute to their severe and unpredictable toxicity.[15] For example, the related compound PB-22 (the non-fluorinated parent) has been shown to act as an agonist at the serotonin 5-HT₂ₐ receptor.[15] It is plausible that the N-(2-fluoropentyl) isomer could also possess off-target activities that have yet to be characterized.
Metabolism, Toxicology, and Legal Status
Expected Metabolism
Human metabolism studies of 5F-PB-22 show that the predominant metabolic pathway is ester hydrolysis, which cleaves the quinoline group to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.[14] This is followed by various oxidative modifications. It is highly probable that the N-(2-fluoropentyl) isomer undergoes a similar metabolic fate, beginning with ester hydrolysis. The rapid and extensive metabolism of these compounds makes detection of the parent drug in urine challenging, often requiring analysis for specific metabolites.[11][14]
Toxicological Profile
There are no specific toxicology reports for the N-(2-fluoropentyl) isomer. However, the parent compound 5F-PB-22 has been implicated in numerous cases of driving under the influence, severe intoxication, and death.[3][16] Postmortem blood concentrations in fatal cases have been reported at levels as low as 0.37 ng/mL, highlighting its extreme potency and danger.[11] Given the shared core structure and presumed potent CB1 agonism, the N-(2-fluoropentyl) isomer should be considered to pose a similar, significant risk to public health.
Legal Status
In the United States, 5F-PB-22 is explicitly listed as a Schedule I controlled substance under the Controlled Substances Act, meaning it has a high potential for abuse and no accepted medical use.[3][7] While the N-(2-fluoropentyl) isomer may not be explicitly named, it is structurally and pharmacologically similar to 5F-PB-22 and would likely be prosecuted under the Federal Analogue Act. The parent compound is also controlled in numerous other countries, including the United Kingdom (Class B), Brazil, and China.[8]
Conclusion
The 5-Fluoro PB-22 N-(2-fluoropentyl) isomer is a distinct chemical entity that exemplifies the challenges posed by the proliferation of designer drugs. Its structural similarity to the highly potent and dangerous 5F-PB-22 demands that it be treated with the same level of concern by public health and law enforcement officials. For the scientific community, this isomer highlights the critical importance of robust analytical methodologies, such as GC-MS and NMR, capable of making unambiguous structural identifications. While its pharmacology remains to be formally characterized, it is prudent to assume a risk profile comparable to its parent compound. The continued emergence of such isomers necessitates vigilance, the development of specific reference materials, and the ongoing adaptation of analytical and legislative frameworks.
References
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Zhang, S., et al. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International. Available at: [Link]
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Gray, T. M. (2020). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. Available at: [Link]
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Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Gray, T. M. (2020). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. Available at: [Link]
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DEA Diversion Control Division. (n.d.). PB-22 and 5F-PB-22. Drug & Chemical Evaluation Section. Available at: [Link]
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Kądzioła-Długołęcka, K., et al. (2019). The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. Forensic Science International. Available at: [Link]
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Malaysian Journal of Forensic Sciences. (2019). IDENTIFICATION OF SYNTHETIC CANNABINOIDS 5F-ADB AND XLR-11 IN SEIZED SAMPLE IN PENANG, MALAYSIA. Available at: [Link]
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Figshare. (2019). The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. Available at: [Link]
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ResearchGate. (n.d.). Chemical structures of 5F-NPB-22, NPB-22, PB-22 and 5F-PB-22. Available at: [Link]
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Cannaert, A., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology. Available at: [Link]
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Lee, J., et al. (2014). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research. Available at: [Link]
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